![molecular formula C7H3Cl2N3 B173706 4,6-Dichloropyrido[3,2-d]pyrimidine CAS No. 175358-02-8](/img/structure/B173706.png)

4,6-Dichloropyrido[3,2-d]pyrimidine

Descripción general

Descripción

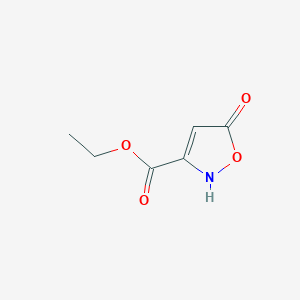

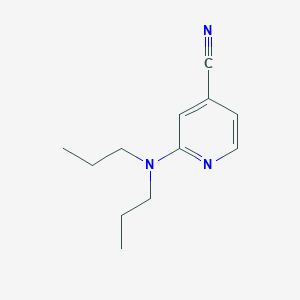

4,6-Dichloropyrido[3,2-d]pyrimidine is a chemical compound with the molecular formula C7H3Cl2N3 . It has a molecular weight of 200.03 and is typically found in solid form .

Synthesis Analysis

The synthesis of 4,6-disubstituted pyrido[3,2-d]pyrimidine derivatives involves various methods . For instance, one study described the synthesis of these derivatives as Mnk and HDAC inhibitors . The study revealed that the pyrido[3,2-d]pyrimidine framework and hydroxamic acid motif were essential for maintaining the activity of HDAC and Mnk .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyridopyrimidine core with two chlorine atoms attached at the 4 and 6 positions .

Chemical Reactions Analysis

Pyrimidines, including this compound, demonstrate reactivity through electrophilic substitution reactions . These reactions include nucleophilic aromatic substitution and Suzuki coupling reactions .

Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 200.03 and a molecular formula of C7H3Cl2N3 .

Aplicaciones Científicas De Investigación

CDK5 and DYRK1A Inhibition :

- 4,6-Dichloropyrido[3,2-d]pyrimidine derivatives have been synthesized and evaluated as potential kinase inhibitors, with some compounds showing selective inhibition of DYRK1A and CDK5 without affecting GSK3. The most active compound exhibited notable IC50 values for CDK5 and DYRK1A (Dehbi et al., 2014).

Nucleophilic Substitutions in Pyrido[3,2-d]pyrimidines :

- Research on 6-(acetoxymethyl)-2,4-dichloropyrido[3,2-d]pyrimidine revealed various nucleophilic substitutions resulting in different derivatives, demonstrating the compound's versatile reactivity (Boyomi et al., 1989).

Antitumor and Antimicrobial Properties :

- Derivatives of 4-chloro-pyrimidine-5-carbonitriles, including this compound analogues, showed significant in-vitro antitumor activity against leukemia and moderate antimicrobial activity, highlighting their potential in medical research (Taher & Helwa, 2012).

Synthesis for Functionalized Products :

- Efficient synthesis methods for various 2-substituted pyrido[3,2-d]pyrimidines from 2,4-dichloropyrido[3,2-d]pyrimidine were developed, leading to highly functionalized products. This showcases the compound's utility in synthetic chemistry (Tikad et al., 2009).

Nonlinear Optical Properties :

- 4,6-Dichloro-2-(methylsulfonyl)pyrimidine has been synthesized and analyzed for its nonlinear optical properties. This research contributes to understanding the potential use of such compounds in optical devices like optical limiting and optical switching (Murthy et al., 2019).

Regioselective Synthesis for Derivatives :

- Studies on 4-amino-2,8-dichloropyrido[3,2-d]pyrimidine derivatives focused on regioselective diversification, leading to various trisubstituted derivatives with potential for further research and application (Bouscary-Desforges et al., 2012).

Inhibition of Receptor for Advanced Glycation End Products (RAGE) :

- Ligand-based drug design led to the discovery of 4,6-disubstituted 2-aminopyrimidines, including this compound analogs, as RAGE inhibitors. These compounds have potential therapeutic application in Alzheimer's disease by lowering toxic soluble Aβ in the brain (Han et al., 2012).

Synthetic Access to Biologically Relevant Moieties :

- A review on the sustainable synthesis of Pyrido[2,3-d]pyrimidine scaffold, including this compound, highlights its significance in medicinal chemistry due to a wide spectrum of biological activities and potential for green chemistry applications (Chaudhary, 2021).

Mecanismo De Acción

Target of Action

It is known that pyridopyrimidine derivatives have shown therapeutic interest and have been used on several therapeutic targets . For instance, some pyridopyrimidine derivatives have been studied for their potential as inhibitors of Mnk and HDAC .

Mode of Action

It is suggested that the degree of lipophilicity of pyridopyrimidine derivatives, ie, their affinity for a lipid environment, allows them to diffuse easily into cells . This property could facilitate their interaction with their targets.

Biochemical Pathways

It is known that pyridopyrimidine derivatives have been studied for their potential effects on various biochemical pathways .

Pharmacokinetics

The lipophilicity of pyridopyrimidine derivatives, which allows them to diffuse easily into cells, could impact their bioavailability .

Result of Action

It is suggested that inhibiting mnks, which some pyridopyrimidine derivatives can do, is expected to become a low-toxic and efficient anti-tumor solution .

Action Environment

It is recommended to handle the compound in a well-ventilated place, avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .

Safety and Hazards

4,6-Dichloropyrido[3,2-d]pyrimidine is classified as having acute oral toxicity and can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing its dust, fume, gas, mist, vapors, or spray, and avoiding contact with skin and eyes .

Direcciones Futuras

Pyridopyrimidines, including 4,6-Dichloropyrido[3,2-d]pyrimidine, have shown therapeutic interest and have been studied for the development of new therapies . Future research may focus on the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Análisis Bioquímico

Cellular Effects

Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

4,6-dichloropyrido[3,2-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2N3/c8-5-2-1-4-6(12-5)7(9)11-3-10-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCNJEINFWXOLQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1N=CN=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50442072 | |

| Record name | 4,6-Dichloropyrido[3,2-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50442072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175358-02-8 | |

| Record name | 4,6-Dichloropyrido[3,2-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50442072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Nitro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B173625.png)

![[3-[2-Tris(trimethylsilyloxy)silylethyl]phenyl]methyl 2-methylprop-2-enoate](/img/structure/B173629.png)

![1-[(4-Methylphenyl)methyl]-1,4-diazepane](/img/structure/B173634.png)

![7,7-Bis(4-(diethylamino)-2-ethoxyphenyl)furo[3,4-b]pyridin-5(7H)-one](/img/structure/B173635.png)

![Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B173646.png)

![(1S,6S,7R,8S,8aR)-6-Hydroperoxy-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate](/img/structure/B173647.png)